molecular formula C3H10OS B156577 Trimethylsulfonium hydroxide CAS No. 17287-03-5

Trimethylsulfonium hydroxide

Cat. No. B156577
CAS RN: 17287-03-5
M. Wt: 94.18 g/mol
InChI Key: MDTPTXSNPBAUHX-UHFFFAOYSA-M
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Description

Trimethylsulfonium hydroxide is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insights into its chemical nature. Trimethylsulfonium compounds, such as trimethylsulfonium lead triiodide, are known for their stability and unique crystal structures, which can be indicative of the stability of this compound as well . The synthesis of related compounds often involves the use of trimethylsilyl groups, which are precursors or intermediates in the production of various sulfur-containing compounds .

Synthesis Analysis

The synthesis of trimethylsulfonium compounds can be complex, involving multiple steps and reagents. For example, trimethylsulfonium lead triiodide is synthesized through a process that results in a stable compound with a hexagonal crystal structure . The preparation of trimethylsulfonium bromide, a related compound, has been simplified through a modified Kornblum oxidation condition, which may offer insights into the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of trimethylsulfonium compounds is characterized by the presence of a sulfur atom bonded to three methyl groups. In the case of trimethylsulfonium lead triiodide, the compound forms a one-dimensional network of face-sharing octahedra along the c-axis, which is a result of the trimethylsulfonium cation's role in the structure . This structural information can be extrapolated to understand the potential molecular geometry of this compound.

Chemical Reactions Analysis

Trimethylsulfonium compounds participate in various chemical reactions. For instance, trimethylsulfonium bromide is used to make oxiranes and molten salts . The reactivity of trimethylsulfonium ions has been studied, and their preparation and characterization involve NMR spectroscopy and theoretical studies, which are crucial for understanding the chemical behavior of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsulfonium compounds are influenced by their molecular structure. For example, trimethylsulfonium lead triiodide exhibits semiconductor behavior and undergoes reversible structural phase transitions at low temperatures . The analysis of lipid contents using this compound in thermally assisted hydrolysis and methylation-gas chromatography indicates that it is a reactive compound capable of transforming fatty acids into their methyl esters .

Scientific Research Applications

Photodecomposable Base in 193-nm Resists

Trimethylsulfonium hydroxide has been reported as a base additive in 193 nm applications, particularly in photolithography. It stabilizes the latent image and acts as a photodecomposable base, demonstrating superior delay time stability in resist formulations compared to non-photodecomposable bases. This property enhances the performance of resists in lithographic processes (Padmanaban et al., 2000), (Padmanaban et al., 2000).

Analysis of Mycobacterium Species

This compound (TMSH) is effective in transesterifying fatty acids, aiding in the rapid and sensitive identification of mycobacterium species. This process is more efficient than conventional methods and relies on the characteristic chromatographic patterns produced (Müller et al., 1993).

Application in Organic Synthesis

TMSH is used in organic synthesis for specific reactions. For instance, its role in the condensation reaction with aldehydes and ketones leads to selective formation of epoxides. This process employs a solid-liquid transfer technique, demonstrating TMSH's versatility in organic chemical reactions (Borredon et al., 1982).

Enhancing Gas Chromatography Analyses

In gas chromatography, TMSH is utilized for on-line methylation, enhancing the analysis of organic acids and phenols in water. This approach is beneficial for detecting acidic compounds with improved sensitivity and specificity (Zapf & Stan, 1999).

Determination of Carbamate Pesticides

TMSH aids in the gas chromatographic analysis of carbamate pesticides in water. The method involves a simple and rapid on-line derivatization, enhancing the detection and quantification of pesticides (Faerber & Schoeler, 1993).

Analysis of Lipid Components in Zooplankton

TMSH is used in the analysis of lipid contents and fatty acid compositions in zooplankton, particularly focusing on polyunsaturated fatty acids. This method allows for clear observation of these components without extensive pretreatment, demonstrating TMSH's efficiency in biological sample analysis (Nakanishi et al., 2003).

Mechanism of Action

Target of Action

Trimethylsulfonium hydroxide (TMSH) is a methylating reagent . Its primary targets are nucleophiles, such as carboxylic acids, alcohols, thiols, and N-heterocycles . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

TMSH interacts with its targets by transferring a methyl group to them, a process known as methylation . This methylation can convert fatty acids into the corresponding fatty acid methyl esters (FAMEs) in a single step . This process is crucial for turning polar organic molecules into detectable volatile derivatives .

Biochemical Pathways

The methylation process affects various biochemical pathways. For instance, TMSH can convert fatty acids, which may be bound in biomolecules such as phospholipids and/or glycerides, into FAMEs . This conversion can significantly impact the metabolism of fatty acids and related biochemical pathways.

Result of Action

The primary result of TMSH’s action is the conversion of target compounds into more easily detectable forms. For example, it can convert fatty acids into FAMEs, facilitating their analysis in GC-MS . This conversion can provide valuable information about the composition and metabolism of various biological samples.

Safety and Hazards

Trimethylsulfonium Hydroxide is considered hazardous. It is highly flammable and causes skin irritation, serious eye irritation, and damage to organs . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Determining the optimal conditions for the use of Trimethylsulfonium Hydroxide thermochemolysis with GC–MS, such as optimal pyrolysis temperatures, will be important for its future use on analog samples and ultimately in potential space-flight missions .

properties

IUPAC Name

trimethylsulfanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPTXSNPBAUHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676-84-6 (Parent)
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70938225
Record name Trimethylsulfanium hydroxide
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Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17287-03-5
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsulfanium hydroxide
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URL https://comptox.epa.gov/dashboard/DTXSID70938225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17287-03-5
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Record name TRIMETHYLSULFONIUM HYDROXIDE
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Synthesis routes and methods

Procedure details

A process for the manufacture of the trimethylsulfonium salt of N-phosphonomethylglycine which comprises (i) reacting trimethylsulfonium iodide, hydrogen peroxide and carbon dioxide to form trimethylsulfonium hydroxide and free iodine (ii) reacting the resultant solution with gaseous carbon dioxide to form trimethylsulfonium carbonate or bicarbonate or a mixture thereof (iii) optionally obtaining the trimethylsulfonium bicarbonate or carbonate or the mixture thereof as a transportable solid or a concentrated aqueous solution, and (v) reacting N-phosphonomethylglycine with an aqueous solution of trimethylsulfonium bicarbonate or carbonate or the mixture thereof.
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Q & A

    A: Trimethylsulfonium hydroxide acts as a methylating agent, converting target molecules into their corresponding methyl esters. [, , ] This derivatization enhances their volatility and thermal stability, making them suitable for GC analysis. [, ]

    A: this compound effectively transesterifies fatty acids bound in complex lipids, such as phospholipids and glycerides, into fatty acid methyl esters (FAMEs). [, , , ] This process, often performed at room temperature, simplifies their analysis by GC. [, ]

  • A: Yes, TMSH is also effective in methylating acidic pesticides, carbamates, phenols, and organic acids, enabling their GC analysis. [, , , ]
  • A: While detailed spectroscopic data might not be extensively discussed in the provided literature, the formation and identification of this compound derivatives are commonly confirmed using GC-MS (gas chromatography-mass spectrometry). [, , ]

    A: this compound exhibits good thermal stability, enabling its use in high-temperature GC injections, where it decomposes into methanol and dimethyl sulfide. [, ]

  • A: While generally compatible with common GC systems, specific compatibility with various column types and detectors should be considered. The use of a packed liner in the GC injector is recommended to contain the reaction and prevent column contamination. []

    A: this compound acts as a catalyst and methyl donor in a base-catalyzed transesterification reaction. [, ] The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the target molecule, leading to the formation of the methyl ester.

    A: While this compound effectively methylates various functional groups, it exhibits varying degrees of selectivity. For instance, lipids containing amino, amide, or hydroxyl groups can undergo additional N- and O-methylation. [] Careful consideration of potential side reactions is crucial, especially when analyzing complex mixtures.

  • A: Yes, this compound is employed in thermochemolysis, a technique where methylation occurs concurrently with mild thermal fragmentation of biomaterials, enabling direct analysis of complex samples. [, , , ] This approach simplifies sample preparation and reduces the risk of analyte loss.
  • A: While the provided literature does not explicitly mention computational studies on this compound itself, its applications in analytical chemistry often involve comparing results to established databases and libraries for compound identification. []
  • A: The quaternary ammonium structure of this compound, with its positively charged sulfur atom, contributes to its reactivity as a methyl donor. [] Modifications to this structure could alter its reactivity and selectivity towards different functional groups.
  • A: this compound solutions are commercially available, typically in methanol. [] While information regarding specific formulation strategies is limited in the provided literature, proper storage and handling are crucial for maintaining reagent stability.
  • A: Initially, this compound found use in fatty acid analysis due to its efficient transesterification capabilities. [] Over time, its applications have expanded to cover a broader range of analytes, including acidic pesticides, carbamates, and phenols. [, , ] The development of thermochemolysis techniques further broadened its utility, allowing for in situ analysis of complex samples. [, ]

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